molecular formula C22H18Cl2F3N3O2 B2610692 [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone CAS No. 378753-06-1

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

Cat. No.: B2610692
CAS No.: 378753-06-1
M. Wt: 484.3
InChI Key: KFOWJXRKNNZZHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone is a complex organic compound with significant potential in various scientific fields This compound features a unique structure combining a dichlorophenyl group, a methyl-oxazole ring, and a trifluoromethyl-phenyl-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone typically involves multi-step organic reactions

    Oxazole Ring Formation: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as α-haloketones and amides under acidic or basic conditions.

    Attachment of Dichlorophenyl Group: The dichlorophenyl group is introduced through electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Formation of Piperazine Moiety: The piperazine ring is typically synthesized through nucleophilic substitution reactions involving piperazine and appropriate halogenated precursors.

    Final Coupling: The final step involves coupling the oxazole ring with the dichlorophenyl and trifluoromethyl-phenyl-piperazine groups using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated synthesizers can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxazole ring, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, often using reagents like hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Pd/C, LiAlH4

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s potential as a pharmacophore is explored. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific receptors or enzymes could lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structural features allow it to bind to these targets with high affinity, potentially inhibiting or activating their functions.

Comparison with Similar Compounds

Similar Compounds

    [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone: shares similarities with other oxazole and piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel therapeutic applications.

Properties

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2F3N3O2/c1-13-18(20(28-32-13)19-16(23)6-3-7-17(19)24)21(31)30-10-8-29(9-11-30)15-5-2-4-14(12-15)22(25,26)27/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWJXRKNNZZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.